molecular formula C8H9N3O2S B2644714 2-methyl-2H-indazole-3-sulfonamide CAS No. 164719-34-0

2-methyl-2H-indazole-3-sulfonamide

Cat. No. B2644714
CAS RN: 164719-34-0
M. Wt: 211.24
InChI Key: LLUKBEWBYVHYRM-UHFFFAOYSA-N
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Description

“2-methyl-2H-indazole-3-sulfonamide” is a compound that falls under the category of indazoles . Indazoles are important nitrogen-containing heterocyclic compounds that are widely present in bioactive natural products and drug molecules .


Synthesis Analysis

The synthesis of 2H-indazoles, such as “2-methyl-2H-indazole-3-sulfonamide”, can involve various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “2-methyl-2H-indazole-3-sulfonamide” is characterized by a 2H-indazole core, which is a type of indazole where the hydrogen atom is located at the 2-position of the indazole ring system . The compound also contains a sulfonamide group attached at the 3-position of the indazole ring .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles can include C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization, and remote C–H functionalization at the benzene ring .


Physical And Chemical Properties Analysis

The compound “2-methyl-2H-indazole-3-sulfonamide” has a molecular weight of 211.24 . It is a powder that should be stored at room temperature .

Scientific Research Applications

Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists

  • A series of indazole arylsulfonamides, including derivatives of 2-methyl-2H-indazole-3-sulfonamide, were synthesized and examined as human CCR4 antagonists. These compounds, through modifications at various positions, demonstrated potent antagonist activity against CCR4, which is implicated in immune response modulation and has been a target for therapeutic intervention in diseases like cancer and asthma. The most potent compound identified was GSK2239633A, chosen for further development due to its high absorption and favorable pharmacokinetic profile Procopiou et al., 2013.

Anticancer Activity

  • Indazole sulfonamide derivatives have been explored for their anticancer properties. A study on 2-(phenylsulfonyl)-2H-1,2,3-triazole demonstrated moderate activity against various cancer cell lines, indicating the potential of sulfonamide derivatives in cancer therapy. This highlights the significance of structural modifications in enhancing the biological activities of indazole sulfonamides Salinas-Torres et al., 2022.

Electrosynthesis of Sulfonylated Indazoles

  • Electrochemical methods have been employed for the C3-H sulfonylation of 2H-indazoles, providing a metal and oxidant-free approach to synthesize sulfonylated indazole derivatives. This method highlights the versatility of electrosynthesis in generating biologically relevant sulfonamide compounds Mahanty et al., 2020.

Antioxidant Activity

  • The synthesis and evaluation of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) have indicated that these compounds, including indazole sulfonamide derivatives, show significant antioxidant activity. This suggests their potential use in treating oxidative stress-related diseases Padmaja et al., 2014.

Carbonic Anhydrase Inhibitors

  • Glycoconjugate benzene sulfonamides, derived from aryl and heteroaryl sulfonamides, have been studied for their inhibitory effect on carbonic anhydrases, a family of enzymes important for physiological functions and implicated in various diseases, including cancer. This research demonstrates the compound's potential in developing new cancer therapies Wilkinson et al., 2006.

Mechanism of Action

While the specific mechanism of action for “2-methyl-2H-indazole-3-sulfonamide” is not explicitly mentioned in the search results, indazole derivatives are known to exhibit a broad range of biological properties . The tautomer identity of indazole can influence its biological properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent advances in the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles, have been summarized . This suggests that there is ongoing research interest in the development of new synthetic approaches to 2H-indazoles, which could potentially lead to the discovery of new compounds with improved properties and bioactivities.

properties

IUPAC Name

2-methylindazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUKBEWBYVHYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution containing 9.5 g (72 mmol) of 2-methyl-2H-indazole in 200 ml of ethyl ether, was cooled to -30° C., and 61.4 g (144 mmol) of n-butyl lithium (a 15% hexane solution) was dropwise added thereto. The mixture was stirred for one hour at the same temperature, and then an excess amount of sulfurous acid gas was blown thereinto for 3 hours at a temperature of not higher than -20° C. After completion of the reaction, the mixture was returned to room temperature, stirred for 12 hours and then diluted with ethyl ether. The product was subjected to filtration. The crystals were dried to obtain crude lithium 2-methyl-2H-indazole-3-sulfinate. This product was used for the subsequent reaction without purification. 48.8 g (430 mmol) of hydroxylamine-O-sulfonic acid was gradually added to a solution containing 17.2 g (430 mmol) of sodium hydroxide in water (300 ml) under cooling with ice (not higher than 10° C.). This solution was added all at once to a solution containing the crude lithium 2-methyl-2H-indazole-3-sulfinate previously prepared in water (100 ml), and then the mixture was stirred for 12 hours at room temperature. Formed crystals were collected by filtration to obtain 8.8 g (yield: 58%) of 2-methyl-2H-indazole-3-sulfonamide (slightly yellow granular crystals). Melting point: 181°-183° C.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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9.5 g
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reactant
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200 mL
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Quantity
61.4 g
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300 mL
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lithium 2-methyl-2H-indazole-3-sulfinate
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Synthesis routes and methods II

Procedure details

A solution containing 9.5 g (72 mmol) of 2-methyl-2H-indazole in 200 ml of ethyl ether, was cooled to -30° C., and 61.4 g (144 mmol) of n-butyl lithium (a 15% hexane solution) was dropwise added thereto. The mixture was stirred for one hour at the same temperature, and then an excess amount of sulfurous acid gas was blown thereinto for 3 hours at a temperature of not higher than -20° C. After completion of the reaction, the mixture was returned to room temperature, stirred for 12 hours and then diluted with ethyl ether. The product was subjected to filtration. The crystals were dried to obtain crude lithium 2-methyl-2H-indazole-3-sulfinate. This product was used for the subsequent reaction without purification. 48.8 g (430 mmol) of hydroxylamine-O-sulfonic acid was gradually added to a solution containing 17.2 g (430 mmol) of sodium hydroxide in water (300 ml) under cooling with ice (not higher than 10° C.). This solution was added all at once to a solution containing the crude lithium 2-methyl-2H-indazole-3-sulfinate previously prepared in water (100 ml), and then the mixture was stirred for 12 hours at room temperature. Formed crystals were collected by filtration to obtain 8.8 g (yield: 58%) of 2-methyl-2H-indazole-3-sulfonamide (slightly yellow granular crystals). Melting point: 181°-183° C.
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
lithium 2-methyl-2H-indazole-3-sulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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